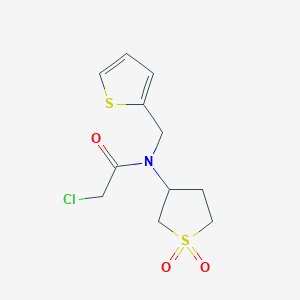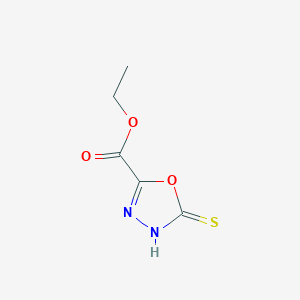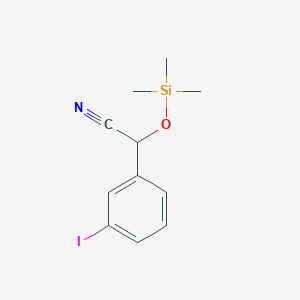![molecular formula C22H19N3O3S B2976785 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide CAS No. 868676-44-2](/img/structure/B2976785.png)
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide is a complex organic compound that features a benzenesulfonyl group and a benzodiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the coupling of the benzodiazole derivative with a propanamide moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the amide bond or the benzodiazole ring, leading to different reduced products.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced amide or benzodiazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the benzodiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine
- 3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]ethanamide
Uniqueness
3-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and benzodiazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(14-15-29(27,28)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJEOPLONAODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976705.png)
![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B2976708.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2976710.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2976711.png)
![methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate](/img/structure/B2976712.png)





![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)
